molecular formula C22H22N4O B11321157 N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11321157
M. Wt: 358.4 g/mol
InChI Key: LFKPGXUMUCIKBC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,5-dimethyl core, a 2-(4-methylphenyl) substituent, and a 7-amino group linked to a 4-methoxyphenyl ring. The presence of methyl and aryl substituents in this compound may modulate lipophilicity, metabolic stability, and target binding compared to other derivatives.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4O/c1-14-5-7-17(8-6-14)21-16(3)22-23-15(2)13-20(26(22)25-21)24-18-9-11-19(27-4)12-10-18/h5-13,24H,1-4H3

InChI Key

LFKPGXUMUCIKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions. One common method involves the use of enaminonitriles and hydrazine hydrate to form the required 3-aminopyrazoles, which are then reacted with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This method is advantageous due to its regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce reaction times . This method involves the reaction of 6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with N,N-dimethylformamide-dimethylacetal under microwave irradiation at 850 W for three minutes .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings. The presence of methyl and methoxy substituents enhances its biological activity and solubility, making it a candidate for various pharmacological studies.

Anticancer Activity

Numerous studies have highlighted the potential of N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine as an anticancer agent.

Case Studies

In a study involving A549 lung cancer cells and MCF-7 breast cancer cells, the following IC50 values were reported:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate significant cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory effects.

Mechanism

The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property could be particularly beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Efficacy Against Bacterial Strains

Preliminary studies indicate that derivatives of this compound exhibit activity against various bacterial strains. The exact mechanism may involve interference with bacterial ATP synthase or other critical enzymatic pathways.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Substitution at Positions 3 and 5

The target compound features 3,5-dimethyl groups, whereas most anti-mycobacterial derivatives in the literature prioritize 3-aryl (e.g., 4-fluorophenyl) and 5-aryl/heteroaryl substituents (Table 1). For example:

  • Compound 32 : 3,5-Bis(4-fluorophenyl) substitution confers potent Mycobacterium tuberculosis (M. tb) inhibition (MIC = 0.12 µM) but higher hERG liability (IC50 = 2.1 µM) .
  • Compound 34 : A 5-(4-methoxyphenyl) group improves metabolic stability (human liver microsomal stability = 82%) but reduces potency (MIC = 0.25 µM) .

Table 1: Substituent Effects on Anti-Mycobacterial Activity

Compound R3 R5 MIC (µM) hERG IC50 (µM) Microsomal Stability (%)
32 4-Fluorophenyl 4-Fluorophenyl 0.12 2.1 75 (Mouse), 68 (Human)
34 4-Fluorophenyl 4-Methoxyphenyl 0.25 >30 82 (Human)
Target Compound Methyl Methyl N/A N/A N/A
Substitution at Position 7

The 7-(4-methoxyphenyl)amine group distinguishes the target compound from derivatives with 7-(pyridin-2-ylmethyl)amine moieties (e.g., compounds 47–51 in ). Key differences include:

  • Electron-Donating Effects : The 4-methoxy group may enhance solubility but reduce metabolic stability compared to pyridylmethyl amines .
  • hERG Inhibition : Pyridylmethyl derivatives (e.g., compound 47) exhibit low hERG liability (IC50 > 30 µM), whereas aryl amines like the target compound may face higher risks due to π-π interactions with the hERG channel .

Table 2: Position 7 Substitution and Pharmacokinetic Profiles

Compound R7 Substituent MIC (µM) hERG IC50 (µM) Microsomal Stability (%)
47 6-Methylpyridin-2-ylmethyl 0.15 >30 85 (Mouse)
48 6-Methoxypyridin-2-ylmethyl 0.18 >30 88 (Human)
Target Compound 4-Methoxyphenyl N/A N/A N/A
Comparison with Triazolopyrimidines

Triazolopyrimidines (e.g., compounds 92–99 in ) share a similar heterocyclic core but lack the pyrazole ring. These compounds often show higher cytotoxicity (e.g., IC50 < 10 µM in cancer cell lines) but weaker anti-mycobacterial activity compared to pyrazolo[1,5-a]pyrimidines .

Key Research Findings and Implications

Anti-Mycobacterial Activity : The 3,5-dimethyl configuration in the target compound may offer a balance between metabolic stability and reduced hERG risk, though direct M. tb inhibition data are unavailable. Structural optimization (e.g., introducing a 4-fluorophenyl at R3) could enhance potency .

Metabolic Stability : Aryl amines (e.g., 4-methoxyphenyl) are prone to oxidative metabolism, whereas pyridylmethyl amines resist degradation in liver microsomes .

Safety Profile : The absence of a pyridylmethyl group may increase hERG liability, necessitating further toxicity screening .

Biological Activity

N-(4-Methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core. The synthesis typically involves the interaction of 3-amino-pyrazole derivatives with various electrophilic compounds. For instance, the reaction can proceed through nucleophilic attacks on carbonyl groups followed by cyclization processes to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds within this class have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as the activation of caspases and modulation of apoptotic proteins like PARP .

A comparative study demonstrated that specific derivatives could induce cell death in cancer cells by disrupting microtubule dynamics and reducing proliferating cell nuclear antigen (PCNA) levels .

Antibacterial and Antibiofilm Activity

Recent investigations have also explored the antibacterial properties of pyrazolo[1,5-a]pyrimidines. A study focused on a series of synthesized derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potent antibiofilm properties as well . This activity is crucial in combating bacterial infections that are resistant to conventional antibiotics.

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of this compound:

StudyActivityFindings
AnticancerInduced apoptosis in cancer cell lines through caspase activation.
AntibacterialEffective against multiple bacterial strains; demonstrated biofilm inhibition.
Enzymatic InhibitionShowed potential as selective protein inhibitors with low toxicity profiles.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Selective inhibition of key enzymes involved in cancer progression and bacterial growth.
  • Microtubule Disruption : Interference with microtubule dynamics affecting cell division.

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